5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde
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Overview
Description
5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde: is a chemical compound that features a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde typically involves the introduction of a trifluoromethyl group into an imidazole ring. One common method is the reaction of imidazole derivatives with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-2H-imidazole-4-carbaldehyde
- 5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- 5-(trifluoromethyl)-1H-pyrrole-4-carbaldehyde
Uniqueness
5-(trifluoromethyl)-1H-imidazole-4-carbaldehyde is unique due to its specific structural features, such as the position of the trifluoromethyl group and the imidazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
915369-31-2 |
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Molecular Formula |
C5H3F3N2O |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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